molecular formula C11H9BrN2 B3342168 6-Bromo-6'-methyl-2,2'-bipyridine CAS No. 130897-00-6

6-Bromo-6'-methyl-2,2'-bipyridine

Cat. No.: B3342168
CAS No.: 130897-00-6
M. Wt: 249.11 g/mol
InChI Key: NXGNPPRIURACGI-UHFFFAOYSA-N
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Description

6-Bromo-6’-methyl-2,2’-bipyridine is a bipyridine derivative characterized by the presence of a bromine atom and a methyl group on the bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-6’-methyl-2,2’-bipyridine typically involves the bromination of 6-methyl-2,2’-bipyridine. One common method includes the reaction of 6-methyl-2,2’-bipyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often involve moderate temperatures and controlled addition of bromine to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 6-Bromo-6’-methyl-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-6’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine frameworks .

Scientific Research Applications

6-Bromo-6’-methyl-2,2’-bipyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-6’-methyl-2,2’-bipyridine involves its interaction with various molecular targets. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique chemical and physical properties. These complexes can participate in catalytic cycles, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,2’-bipyridine
  • 2-Bromo-6-methylpyridine
  • 6,6’-Dimethyl-2,2’-bipyridine

Uniqueness

6-Bromo-6’-methyl-2,2’-bipyridine is unique due to the specific positioning of the bromine and methyl groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

2-bromo-6-(6-methylpyridin-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-4-2-5-9(13-8)10-6-3-7-11(12)14-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGNPPRIURACGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563980
Record name 6-Bromo-6'-methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130897-00-6
Record name 6-Bromo-6'-methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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